5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
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Description
5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.305. The purity is usually 95%.
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Scientific Research Applications
Understanding Xenobiotic Exposure through Dietary Assessment
A pilot study aimed to assess the intake of xenobiotics derived from food processing, such as heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), which are structurally or functionally related to many complex organic compounds including 5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. This research highlights the significance of understanding the presence and intake levels of these compounds due to their potential implications for health, particularly in relation to cancer risks. The study utilized food frequency questionnaires and cooking method assessments to estimate xenobiotic intake among adult volunteers, emphasizing the need for dietary adjustments to minimize health risks associated with these compounds (Zapico et al., 2022).
Carcinogenic Heterocyclic Amines in Cooked Foods
Research on the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating a normal diet underscores the continuous human exposure to these compounds through dietary sources. The study's findings on the detection of specific amines in urine samples post consumption of cooked foods serve as a crucial reminder of the dietary routes through which humans are exposed to potentially hazardous compounds, including those structurally related to this compound. These insights are pivotal for developing strategies to mitigate exposure risks (Ushiyama et al., 1991).
The Role of Diet in Exposure to Mutagenic Compounds
Investigations into the dietary intake of heterocyclic aromatic amines (HCA) and their association with cancer risk highlight the complex interactions between diet, mutagenic compound exposure, and health outcomes. These studies provide a framework for understanding how dietary choices influence the level of exposure to compounds with potential carcinogenicity, which is relevant for compounds with similar properties or applications in scientific research (Rohrmann & Becker, 2002).
Properties
IUPAC Name |
5-(1,5,6-trimethylbenzimidazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-6-12-13(7-10(9)2)18(3)15(17-12)11-4-5-14(19)16-8-11/h4-8H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJDRXUKAHTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331733 |
Source
|
Record name | 5-(1,5,6-trimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860784-72-1 |
Source
|
Record name | 5-(1,5,6-trimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.